Cbz-B3A - 1884710-81-9

Cbz-B3A

Catalog Number: EVT-263198
CAS Number: 1884710-81-9
Molecular Formula: C35H58N6O9
Molecular Weight: 706.882
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cbz-B3A inhibits the phosphorylation of eIF4E-binding protein 1 (4EBP1) and blocks 68% of translation. Cbz-B3A binds to ubiquilins 1, 2, and 4.
Source and Classification

Cbz-B3A is classified as a small molecule inhibitor within the realm of biochemical research. It is synthesized through complex organic chemistry methods that involve protecting and coupling amino groups. The compound is primarily sourced from chemical suppliers specializing in research-grade chemicals, such as Benchchem and PubChem .

Synthesis Analysis

Methods and Technical Details

The synthesis of Cbz-B3A involves several critical steps:

  1. Protection of Amino Groups: Initially, amino groups are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions during subsequent steps.
  2. Coupling Reactions: Protected amino acids are coupled using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form peptide bonds.
  3. Deprotection: After coupling, Boc groups are removed using trifluoroacetic acid (TFA), yielding the final product.

These steps are critical for ensuring the purity and yield of Cbz-B3A during synthesis. In industrial settings, these methods are scaled up using automated synthesizers to enhance efficiency and consistency.

Molecular Structure Analysis

Structure and Data

The molecular formula of Cbz-B3A is C35H58N6O9C_{35}H_{58}N_{6}O_{9}, with a molecular weight of approximately 654.87 g/mol. The compound's structure includes several functional groups that play essential roles in its biological activity.

Key Structural Features:

  • Multiple amine groups contributing to its interaction with biological targets.
  • A complex arrangement that facilitates binding to ubiquilins rather than directly to mTORC1.

The InChI key for Cbz-B3A is JGEWUYSTHGIDHO-SANMLTNESA-N, which provides a unique identifier for its chemical structure in databases like PubChem.

Chemical Reactions Analysis

Reactions and Technical Details

Cbz-B3A can undergo several types of chemical reactions:

  • Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can modify functional groups within the molecule, typically employing lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: Substitution reactions allow for the introduction of different substituents into the Cbz-B3A molecule, often involving nucleophiles such as amines or thiols.

These reactions expand the utility of Cbz-B3A in synthetic organic chemistry, allowing for the creation of derivatives with potentially enhanced activity or selectivity.

Mechanism of Action

Process and Data

The mechanism by which Cbz-B3A exerts its effects involves inhibition of mTORC1 signaling through its interaction with ubiquilins. Specifically, it inhibits the phosphorylation of 4EBP1, leading to decreased protein synthesis. This action is crucial because mTORC1 plays a significant role in regulating cell growth and metabolism.

Research indicates that knockdown experiments targeting ubiquilin 2 reduce the phosphorylation levels of 4EBP1, suggesting that ubiquilin 2 is essential for mediating the effects of Cbz-B3A on mTORC1 signaling. This highlights a novel regulatory pathway linking protein quality control mechanisms with mTORC1 activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Cbz-B3A typically appears as a white to off-white solid.
  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme temperatures or pH levels.

These properties are essential for laboratory handling and formulation into therapeutic applications .

Applications

Scientific Uses

Cbz-B3A has notable applications in scientific research, particularly in studies focused on cancer biology and metabolic disorders. Its ability to selectively inhibit mTORC1 makes it a valuable tool for investigating cellular growth pathways and protein synthesis regulation. Furthermore, it holds potential therapeutic implications for conditions characterized by dysregulated mTOR signaling, such as certain cancers and neurodegenerative diseases.

Ongoing research aims to explore its efficacy in combination therapies or as part of novel treatment regimens targeting mTOR-related pathways .

Introduction to mTORC1 Signaling and Cbz-B3A

mTORC1 as a Central Regulator of Cellular Homeostasis

The mechanistic target of rapamycin complex 1 (mTORC1) functions as a master regulatory hub that integrates environmental cues—including nutrients, growth factors, energy status, and cellular stress—to orchestrate anabolic and catabolic processes. Structurally, mTORC1 comprises mTOR as the catalytic core, stabilized by scaffold proteins Raptor and mLST8, along with regulatory subunits PRAS40 and DEPTOR that confer sensitivity to upstream signals [7]. This ~1 MDa complex exhibits a hollow rhomboid architecture, with Raptor serving as a substrate-recruitment platform [7] [10]. Functionally, mTORC1 maintains cellular equilibrium by:

  • Promoting anabolism: Phosphorylating S6K1 and 4E-BP1 to initiate cap-dependent translation and ribosome biogenesis, thereby increasing protein synthesis [4] [6].
  • Suppressing catabolism: Inhibiting autophagy through phosphorylation-dependent inactivation of the ULK1 complex and transcription factor EB (TFEB), limiting lysosomal degradation pathways [8] [9].
  • Metabolic integration: Activating glycolytic enzymes (via HIF-1α), lipid synthesis (through SREBP), and nucleotide production, while suppressing oxidative metabolism [6] [10].

Dysregulation of mTORC1 disrupts proteostasis, energy balance, and organelle integrity, directly contributing to pathological states. For example, hyperactive mTORC1 desensitizes cells to nutrient fluctuations, leading to accumulation of damaged proteins and organelles—a hallmark of neurodegeneration and aging [4] [8].

Pharmacological Targeting of mTORC1 in Disease Pathogenesis

Constitutive mTORC1 activation drives pathogenesis across diverse conditions due to genetic mutations or microenvironmental stressors:

Table 1: Diseases Associated with mTORC1 Dysregulation

Disease CategoryMolecular LesionsConsequences of mTORC1 Hyperactivation
Rare genetic disordersTSC1/2 mutations, DEPDC5 deletionsCortical malformations, epilepsy, benign tumors [4]
CancersPIK3CA amplification, PTEN lossEnhanced protein synthesis, angiogenesis, proliferation [6] [10]
NeurodegenerationReduced autophagy fluxProtein aggregate accumulation (e.g., α-synuclein, tau) [9]
Metabolic diseasesInsulin receptor overstimulationHepatic steatosis, insulin resistance [6]

First-generation mTORC1 inhibitors (rapalogs: rapamycin, everolimus) bind FKBP12 to allosterically inhibit mTORC1 kinase activity. However, they exhibit partial efficacy due to:

  • Incomplete pathway suppression: Rapamycin primarily blocks S6K1 phosphorylation but weakly inhibits 4E-BP1, permitting persistent translation initiation [1] [10].
  • Feedback loops: mTORC2-mediated AKT activation upon prolonged rapamycin exposure enhances survival signals [6] [10].
  • Lack of cytotoxicity: Cytostatic effects limit efficacy in aggressive malignancies [1].

These limitations underscore the need for novel inhibitors that circumvent canonical mTORC1 regulation.

Emergence of Cbz-B3A as a Novel mTORC1 Inhibitor

Discovery and Initial Characterization

Cbz-B3A (chemical structure: carbobenzoxy-L-leucyl-L-leucyl-L-norleucinal) emerged from phenotypic screens seeking compounds that disrupt mTORC1 signaling without direct mTOR binding. Key findings include:

  • Efficacy in translation suppression: Cbz-B3A inhibits 4E-BP1 phosphorylation by 85–90%, reducing global protein synthesis by 68%—nearly double the effect of rapamycin (35% reduction) [1].
  • Selective mTORC1 inhibition: Unlike pan-mTOR ATP-competitive inhibitors, Cbz-B3A does not impair mTORC2-mediated AKT-S473 phosphorylation, minimizing compensatory survival pathway activation [1].
  • Anti-proliferative activity: In human leukemia cell lines (e.g., HL-60, K562), Cbz-B3A induces cytostatic growth arrest without apoptosis, suggesting context-dependent therapeutic utility [1].

Table 2: Comparative Efficacy of Cbz-B3A vs. Rapamycin

ParameterCbz-B3ARapamycin
4E-BP1 phosphorylation inhibition>85%~50%
Global translation suppression68%35%
S6K phosphorylation inhibitionMinimal>90%
Cytotoxicity in leukemia cellsAbsentAbsent

Ubiquilin-Dependent Mechanism of Action

Cbz-B3A’s mechanism diverges fundamentally from rapamycin by targeting ubiquilin proteins—adaptors linking ubiquitinated substrates to proteasomal degradation and autophagy:

  • Binding specificity: Cbz-B3A interacts with ubiquitin-like (UBL) domains of ubiquilin-1, -2, and -4, with highest affinity for ubiquilin-2 [1].
  • Essential role of ubiquilin-2: siRNA knockdown of ubiquilin-2 (but not ubiquilin-1 or -4) reduces 4E-BP1 phosphorylation by 60%, positioning it as a non-canonical mTORC1 activator [1].
  • Functional interplay: Ubiquilin-2 knockdown diminishes Cbz-B3A’s effects, confirming this axis coordinates cytosolic protein quality control with mTORC1 signaling [1].

Structural analyses suggest ubiquilin-2 facilitates mTORC1 assembly or substrate presentation at the lysosomal membrane, though precise interactomes require further mapping.

Structural Insights and Target Specificity

Cbz-B3A exploits regulatory nodes upstream of mTORC1 kinase activity:

  • Allosteric modulation: By binding ubiquilin UBL domains, Cbz-B3A likely disrupts ubiquitin-dependent mTORC1 recruitment/activation complexes, indirectly suppressing kinase function [1] [7].
  • Advantages over direct inhibitors: This indirect mechanism avoids ATP-binding site mutations that confer resistance to second-generation mTOR inhibitors (e.g., torin1) [10].
  • Synaptic implications: Ubiquilin-2 regulates synaptic vesicle trafficking; thus, Cbz-B3A may uniquely modulate neuronal mTORC1 activity relevant to autism and epilepsy [1] [4].

Table 3: Ubiquilin Isoforms in mTORC1 Regulation

IsoformEffect of Knockdown on mTORC1Role in Cbz-B3A Activity
Ubiquilin-1No change in 4E-BP1 phosphorylationNon-essential for inhibitor function
Ubiquilin-260% reduction in 4E-BP1 phosphorylationRequired for Cbz-B3A efficacy
Ubiquilin-4No change in 4E-BP1 phosphorylationPartial modulator of inhibitor

Functional Consequences and Therapeutic Implications

Cbz-B3A exemplifies "indirect mTORC1 modulation" with distinct pharmacological outcomes:

  • Translation reprogramming: Preferential 4E-BP1 dephosphorylation shifts translation from 5' cap-dependent to internal ribosome entry site (IRES)-dependent mRNAs, potentially suppressing oncoproteins like c-MYC [1] [10].
  • Autophagy sparing: Unlike rapamycin, Cbz-B3A does not disrupt ULK1 phosphorylation, permitting basal autophagy to clear aggregates [1] [9].
  • Disease targeting: Slows leukemia cell proliferation and exhibits theoretical utility in neurodegeneration where ubiquilin-2 aggregates (e.g., ALS) coincide with mTORC1 dysregulation [1] [4].

Properties

CAS Number

1884710-81-9

Product Name

Cbz-B3A

IUPAC Name

benzyl N-[6-[[(2S)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]hexyl]carbamate

Molecular Formula

C35H58N6O9

Molecular Weight

706.882

InChI

InChI=1S/C35H58N6O9/c1-33(2,3)48-30(44)39-26(20-17-23-37-28(40-31(45)49-34(4,5)6)41-32(46)50-35(7,8)9)27(42)36-21-15-10-11-16-22-38-29(43)47-24-25-18-13-12-14-19-25/h12-14,18-19,26H,10-11,15-17,20-24H2,1-9H3,(H,36,42)(H,38,43)(H,39,44)(H2,37,40,41,45,46)/t26-/m0/s1

InChI Key

JGEWUYSTHGIDHO-SANMLTNESA-N

SMILES

CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)NCCCCCCNC(=O)OCC1=CC=CC=C1

Solubility

Soluble in DMSO

Synonyms

Cbz-B3A; Cbz B3A; CbzB3A

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.